![molecular formula C24H25FN2O6 B14794561 1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14794561.png)
1-[(2R,3S,4S,5R)-4-benzyloxy-5-(benzyloxymethyl)-5-(fluoromethyl)-3-hydroxy-tetrahydrofuran-2-yl]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a tetrahydropyrimidine ring fused with a substituted oxolane ring, making it an interesting subject for chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol and a fluoromethylating agent under acidic conditions.
Introduction of benzyloxy groups: Benzylation of the hydroxyl groups is carried out using benzyl bromide in the presence of a base such as sodium hydride.
Construction of the tetrahydropyrimidine ring: This involves a condensation reaction between the oxolane intermediate and a urea derivative under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the fluoromethyl group, yielding a simpler derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: De-fluorinated oxolane derivatives.
Substitution: Various substituted oxolane and tetrahydropyrimidine derivatives.
Applications De Recherche Scientifique
1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoromethyl group enhances its binding affinity and specificity, making it a potent modulator of biochemical pathways.
Comparaison Avec Des Composés Similaires
1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the fluoromethyl group, resulting in different chemical and biological properties.
1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-(hydroxymethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: Contains a hydroxymethyl group instead of a fluoromethyl group, affecting its reactivity and interactions.
Uniqueness: The presence of the fluoromethyl group in 1-[(2R,3S,4S,5R)-4-(benzyloxy)-5-[(benzyloxy)methyl]-5-(fluoromethyl)-3-hydroxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione imparts unique chemical and biological properties, such as increased stability and enhanced binding affinity to molecular targets. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H25FN2O6 |
|---|---|
Poids moléculaire |
456.5 g/mol |
Nom IUPAC |
1-[(2R,3S,4S,5R)-5-(fluoromethyl)-3-hydroxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H25FN2O6/c25-15-24(16-31-13-17-7-3-1-4-8-17)21(32-14-18-9-5-2-6-10-18)20(29)22(33-24)27-12-11-19(28)26-23(27)30/h1-12,20-22,29H,13-16H2,(H,26,28,30)/t20-,21-,22+,24+/m0/s1 |
Clé InChI |
WJCNIYZWARRXQP-ZPFZUWPUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@]2([C@H]([C@@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OCC4=CC=CC=C4)CF |
SMILES canonique |
C1=CC=C(C=C1)COCC2(C(C(C(O2)N3C=CC(=O)NC3=O)O)OCC4=CC=CC=C4)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


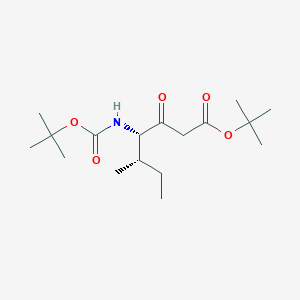
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)

![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)
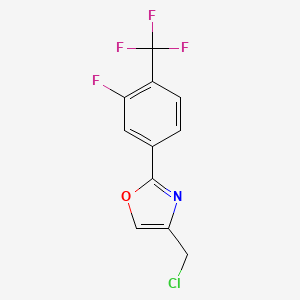
![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
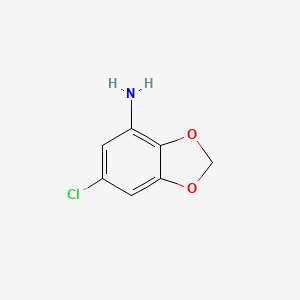
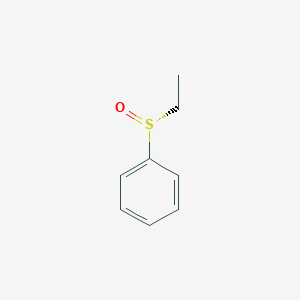
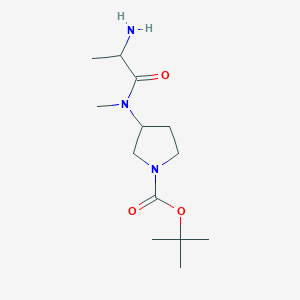
![Methyl 3-[benzyl(2,3-dihydroxypropyl)amino]-4-methoxybutanoate](/img/structure/B14794525.png)
![Methyl 2-(2-bromophenyl)-3-[1-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethylamino]but-2-enoate](/img/structure/B14794531.png)
![4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
![2-amino-N-[(6-chloropyridin-3-yl)methyl]-N-cyclopropylpropanamide](/img/structure/B14794551.png)
![[2-[(9R,10S,13S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14794553.png)
